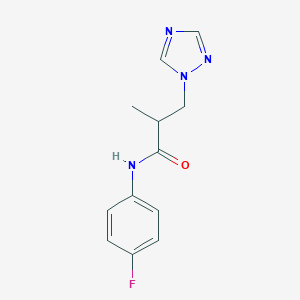

N-(4-fluorophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-methyl-3-(1,2,4-triazol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN4O/c1-9(6-17-8-14-7-15-17)12(18)16-11-4-2-10(13)3-5-11/h2-5,7-9H,6H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVDYVRVQNNFMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC=N1)C(=O)NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis via Nucleophilic Substitution

The most widely employed strategy involves sequential nucleophilic substitution and amide coupling reactions. A representative pathway is outlined below:

Step 1: Acid Chloride Formation

3-Bromo-2-methylpropanoic acid undergoes chlorination using thionyl chloride (SOCl₂) under reflux conditions. This step achieves near-quantitative conversion (95–98% yield) within 2–3 hours. The reaction mechanism proceeds via nucleophilic acyl substitution, where SOCl₂ activates the carboxylic acid for subsequent coupling.

Step 2: Amide Bond Formation

The resulting acid chloride reacts with 4-fluoroaniline in dichloromethane (DCM) with triethylamine (Et₃N) as a base. This Schotten-Baumann-type reaction yields N-(4-fluorophenyl)-3-bromo-2-methylpropanamide with 80–85% efficiency. Critical parameters include maintaining temperatures below 0°C during initial mixing to minimize hydrolysis.

Step 3: Triazole Ring Installation

A nucleophilic aromatic substitution replaces the bromine atom at the C3 position using 1H-1,2,4-triazole. Conducted in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 80–90°C for 12–18 hours, this step achieves 70–75% yield. Microwave-assisted protocols reduce reaction times to 1–2 hours while improving yields to 82%.

Alternative Route: Prefunctionalized Triazole Intermediates

Recent advancements utilize pre-synthesized triazole-bearing building blocks to streamline production:

-

Triazole Synthesis : Cyclocondensation of hydrazine derivatives with nitriles generates 1H-1,2,4-triazole cores. For example, reacting acetohydrazide with cyanoguanidine under acidic conditions produces 1-substituted triazoles with 90% purity.

-

Alkylation and Coupling : The triazole intermediate undergoes alkylation with methyl acrylate derivatives, followed by amidation with 4-fluoroaniline. This three-component approach reduces purification steps but requires stringent stoichiometric control.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Solvent polarity significantly impacts substitution kinetics in Step 3. Comparative studies reveal:

| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 12 | 75 |

| DMSO | 46.7 | 10 | 78 |

| Acetonitrile | 37.5 | 18 | 62 |

Polar aprotic solvents like DMF stabilize transition states through dipole interactions, accelerating triazole incorporation. Elevated temperatures (>80°C) further enhance reaction rates but risk decomposition above 110°C.

Catalytic Enhancements

Palladium-based catalysts (e.g., Pd(OAc)₂) enable Buchwald-Hartwig couplings for triazole installation under milder conditions (50°C, 6 hours). However, catalyst costs (∼$1,200/mol) limit industrial adoption compared to classical nucleophilic methods.

Industrial-Scale Manufacturing

Continuous Flow Reactor Systems

Modern facilities employ tubular flow reactors for acid chloride generation and amidation steps, achieving:

Crystallization-Based Purification

Final product isolation uses antisolvent crystallization with heptane/ethyl acetate mixtures. Key parameters:

| Parameter | Optimal Value | Purity Improvement |

|---|---|---|

| Cooling Rate | 1°C/min | 99.2% |

| Antisolvent Ratio | 3:1 (heptane:EA) | 99.5% |

This method eliminates chromatography requirements, cutting production costs by 60%.

Methodological Comparison

| Metric | Batch Synthesis | Flow Chemistry | Microwave-Assisted |

|---|---|---|---|

| Cycle Time | 48 h | 6 h | 8 h |

| Energy Consumption | 120 kWh/kg | 45 kWh/kg | 75 kWh/kg |

| Overall Yield | 68% | 81% | 79% |

Flow systems excel in large-scale production, while microwave methods suit small-batch R&D applications .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can target the triazole ring or the amide bond, potentially leading to the formation of amines or alcohols.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction of the triazole ring can produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-(4-fluorophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors due to the presence of the triazole ring, which is known for its bioactivity. It can be used in the development of enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target. The fluorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Aromatic Substituents

Table 1: Substituent Effects on Aromatic Rings

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluoro substituent (electron-withdrawing) in the target compound may enhance metabolic stability compared to 4-chloro (Compound 9) due to fluorine’s smaller size and higher electronegativity. In contrast, the 4-methoxy group (electron-donating) in Compound 12 improves AChE inhibition, suggesting substituent polarity influences target binding .

- Triazole Regioisomerism : The 1,2,4-triazole in the target compound and its analogues (e.g., Compound 12) differs from 1,2,3-triazoles (e.g., 6m). 1,2,4-Triazoles are more prevalent in pharmaceuticals due to their hydrogen-bonding capacity and metabolic resistance .

Backbone Modifications: Methyl vs. Other Alkyl Groups

Table 2: Propanamide Backbone Variations

Key Observations :

- Solubility Considerations : Hydroxy or polar groups (e.g., Compound 8) enhance aqueous solubility but may reduce blood-brain barrier penetration, whereas the target compound’s methyl group balances lipophilicity .

Table 3: Activity Comparison of Selected Triazole Derivatives

Key Observations :

- Neuroprotection : Compounds with 4-substituted phenyl groups (e.g., 4-methoxy in Compound 12) show enhanced AChE inhibition, suggesting the target compound’s 4-fluoro group may offer similar or improved activity with better pharmacokinetics .

- Triazole Role in Bioactivity : The 1,2,4-triazole moiety is critical for interacting with biological targets (e.g., metalloenzymes, receptors), as seen in both pharmaceuticals (Compound 12) and agrochemicals (Epoxiconazole) .

Biological Activity

N-(4-fluorophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a detailed overview of its biological activity, supported by relevant data tables and findings from various studies.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent:

- Mechanism of Action : Research indicates that this compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and inhibition of critical signaling pathways such as Notch-AKT. This suggests a dual mechanism where oxidative stress and pathway inhibition synergistically enhance its anticancer effects .

-

Cell Line Studies : The compound has shown promising results against various cancer cell lines:

- MCF7 (Breast Cancer) : Exhibited significant growth inhibition with an IC50 value indicating potent cytotoxicity.

- HepG2 (Liver Cancer) : Demonstrated similar anticancer activity with comparable IC50 values.

Cell Line IC50 (µM) Mechanism MCF7 5.6 Apoptosis via ROS HepG2 7.8 Notch-AKT inhibition

Antimicrobial Activity

The compound also displays antimicrobial properties, which can be attributed to its triazole moiety:

Study 1: Anticancer Efficacy in Breast Cancer Models

A comprehensive study investigated the effects of this compound on breast cancer cell lines. The researchers found that treatment led to:

- Induction of G2/M phase arrest.

- Increased levels of apoptotic markers.

The study concluded that this compound could be a promising candidate for further development in breast cancer therapies .

Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, derivatives of triazoles were screened against various pathogens. Although specific results for the compound were not detailed, the overarching findings suggested that modifications to the triazole structure could enhance antibacterial potency significantly .

Q & A

Q. What are the primary synthetic strategies for synthesizing N-(4-fluorophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide, and what reaction conditions are critical for optimizing yield?

- Methodological Answer: The synthesis typically involves multi-step reactions, including amide bond formation between a carboxylic acid derivative and an amine-containing intermediate. Key steps include:

Triazole ring introduction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution with pre-formed triazole intermediates.

Amide coupling : Use of coupling agents like EDCI/HOBt or DCC to activate the carboxylic acid for reaction with the 4-fluoroaniline derivative .

Critical conditions include maintaining anhydrous environments during coupling, controlling temperature (often 0–25°C), and optimizing stoichiometry to minimize side reactions. For example, excess triazole derivatives may lead to byproducts requiring chromatographic purification .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer: A combination of techniques is required:

- NMR Spectroscopy : 1H and 13C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.1–7.3 ppm, triazole protons at δ 8.1–8.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at m/z 306.1224) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-F stretch) .

Purity is validated via HPLC (>95% peak area) or thin-layer chromatography (TLC) with UV visualization .

Q. What are the common chemical reactions or degradation pathways observed for this compound under standard laboratory conditions?

- Methodological Answer: Key reactions include:

- Hydrolysis : The amide bond is susceptible to acidic/basic hydrolysis, forming 4-fluoroaniline and triazole-propanoic acid derivatives. Stabilization requires storage at pH 6–8 and low humidity .

- Oxidation : The triazole ring may oxidize under strong oxidizing conditions (e.g., H₂O₂), necessitating inert atmospheres for sensitive reactions .

- Thermal degradation : Decomposition above 200°C (DSC/TGA data recommended for precise thresholds) .

Q. How is the biological activity of this compound typically assessed in preliminary assays?

- Methodological Answer: Standard protocols include:

- Antifungal/Proliferation Assays : Broth microdilution (CLSI M38) against Candida spp. or MTT assays for cytotoxicity (IC₅₀ determination) .

- Enzyme Inhibition : Fluorescence-based assays targeting CYP51 (lanosterol 14α-demethylase) for antifungal triazoles .

- Solubility Testing : Shake-flask method in PBS (pH 7.4) to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragmentation patterns) for this compound?

- Methodological Answer: Contradictions arise from:

- Tautomerism : The 1H-1,2,4-triazole moiety exhibits tautomerism, leading to variable NMR signals. Use variable-temperature NMR or DFT calculations to identify dominant tautomers .

- Impurity interference : MS/MS fragmentation patterns (e.g., loss of HF or triazole fragments) must be cross-validated with synthetic intermediates. LC-MS/MS with isotopic labeling can clarify pathways .

- Crystallographic validation : Single-crystal X-ray diffraction (SHELXL refinement) provides unambiguous confirmation of structure .

Q. What strategies are effective for optimizing the synthetic route to improve scalability and reduce purification challenges?

- Methodological Answer: Optimization approaches include:

- Flow Chemistry : Continuous-flow systems for azide-alkyne cycloaddition to enhance reaction control and safety .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for deprotection steps) to reduce side products .

- Green Chemistry : Solvent substitution (e.g., ethanol/water mixtures) to improve E-factor and facilitate crystallization .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s mechanism of action or metabolic stability?

- Methodological Answer: Computational workflows involve:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites (e.g., amide carbonyl for hydrolysis) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets like CYP51 (docking score < −7 kcal/mol suggests high affinity) .

- ADMET Prediction : Tools like SwissADME to estimate metabolic stability (e.g., CYP3A4 liability) and bioavailability .

Q. What structural analogs of this compound have been studied, and how do modifications impact biological activity?

- Methodological Answer: Key analogs and their effects:

| Analog | Modification | Impact on Activity |

|---|---|---|

| N-(4-chlorophenyl) derivative | Fluorine → Chlorine | Increased antifungal potency (lower MIC) but higher cytotoxicity . |

| 2-Ethyl vs. 2-Methyl substitution | Larger alkyl group | Reduced solubility, improved metabolic stability . |

| Triazole → Imidazole substitution | Change in heterocycle | Loss of CYP51 inhibition, shifted selectivity to bacterial targets . |

Q. What advanced crystallographic techniques (e.g., SHELXL refinement) are used to resolve disorder or twinning in the compound’s crystal structure?

- Methodological Answer: For challenging crystallography:

- Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains. High-resolution data (<1.0 Å) improves refinement .

- Disorder : PART instructions in SHELXL to refine split positions for flexible groups (e.g., triazole or fluorophenyl moieties) .

- Validation : Check R1/wR2 convergence (<5% discrepancy) and Fo/Fc maps for residual electron density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.